molecular formula C18H28Cl2N2O2 B13792087 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride CAS No. 96401-80-8

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride

Cat. No.: B13792087
CAS No.: 96401-80-8
M. Wt: 375.3 g/mol
InChI Key: OAMAHFVWQCCIQX-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride is a synthetic organic compound that belongs to the class of benzoxepin derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include benzoxepin derivatives, piperazine, and various methylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin Derivatives: Other compounds in the benzoxepin family with similar structures and properties.

    Piperazine Derivatives: Compounds containing the piperazine moiety, known for their diverse biological activities.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-((4-methyl-1-piperazinyl)methyl)-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and therapeutic potential.

Properties

CAS No.

96401-80-8

Molecular Formula

C18H28Cl2N2O2

Molecular Weight

375.3 g/mol

IUPAC Name

7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]-3,4-dihydro-2H-1-benzoxepin-5-one;dihydrochloride

InChI

InChI=1S/C18H26N2O2.2ClH/c1-13-10-16-17(11-14(13)2)22-9-4-15(18(16)21)12-20-7-5-19(3)6-8-20;;/h10-11,15H,4-9,12H2,1-3H3;2*1H

InChI Key

OAMAHFVWQCCIQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)CN3CCN(CC3)C.Cl.Cl

Origin of Product

United States

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